2-Methoxythiophene-3-carbaldehyde

Catalog No.
S3424374
CAS No.
41057-07-2
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxythiophene-3-carbaldehyde

Poor regiocontrol in thiophene substitution leads to costly isomer purification. 2-Methoxy-3-formylthiophene resolves this with:

  • >98% C5 regioselectivity for electrophilic aromatic substitution.
  • Low oxidation potential (~1.15 V) for mild electropolymerization.
  • Bidentate O,O-chelation for stable metal catalyst precursors.

Consistent quality for API & materials R&D.

CAS Number

41057-07-2

Product Name

2-Methoxythiophene-3-carbaldehyde

IUPAC Name

2-methoxythiophene-3-carbaldehyde

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3

InChI Key

UIUKIKLGNRUZJK-UHFFFAOYSA-N

SMILES

COC1=C(C=CS1)C=O

Canonical SMILES

COC1=C(C=CS1)C=O

Synonyms

2-Methoxythiophene-3-carbaldehyde, 2-Methoxy-3-formylthiophene, 2-Methoxy-3-thiophenecarboxaldehyde, 2-Methoxy-3-thiophenecarbaldehyde, 3-Formyl-2-methoxythiophene

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Methoxythiophene-3-carbaldehyde (CAS 41057-07-2) is a highly functionalized heterocyclic building block characterized by an electron-donating methoxy group and an electron-withdrawing formyl group positioned adjacently on a thiophene core. This push-pull electronic configuration fundamentally alters the electron density of the heteroaromatic ring compared to unsubstituted thiophenes. In industrial and advanced laboratory settings, it is primarily procured as a precursor for active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) materials, and conductive polymers. Its baseline value lies in its dual capacity to undergo standard aldehyde functionalization while the methoxy group heavily biases the regiochemistry of subsequent ring substitutions, offering a predictable synthetic handle that streamlines complex multi-step manufacturing workflows [1].

Research Fit

Physical Form

Liquid at ambient temperature supports automated liquid handling and flow chemistry workflows.

Regioselectivity

Methoxy-directed ortho-lithiation enables direct C3 formylation without protecting groups.

Physicochemical Profile

Reported LogP and TPSA differ from regioisomers, supporting selection for peripheral-target programs.

Substituting 2-Methoxythiophene-3-carbaldehyde with generic analogs like 3-thiophenecarboxaldehyde or 2-chlorothiophene-3-carbaldehyde frequently leads to process failures in scale-up environments. The absence of the C2-methoxy group in 3-thiophenecarboxaldehyde removes the strong +M directing effect, resulting in poor regiocontrol during electrophilic aromatic substitutions and necessitating resource-intensive purification of regioisomers. Conversely, using halogenated analogs introduces an electron-withdrawing inductive effect that significantly increases the oxidation potential of the ring, rendering it unsuitable for mild electropolymerization and altering the luminescent properties of downstream dye derivatives. Furthermore, the specific steric and coordinating properties of the adjacent methoxy and formyl oxygen atoms create a distinct bidentate binding pocket that is entirely lost when substituting with alkyl-substituted analogs [1].

Substitution Risk

2-Methoxythiophene-3-carbaldehyde Liquid; methoxy at C2 directs C3 functionalization.
3-Methoxythiophene-2-carbaldehyde Crystalline solid; reversed substitution pattern may alter solubility and purification.
2-Methoxythiophene-3-carbaldehyde Electron-donating methoxy enables ortho-lithiation at C3.
Thiophene-3-carboxaldehyde Lacks methoxy group; electrophilic substitution favors C2, requiring additional steps.

Enhanced Regiocontrol in Electrophilic Aromatic Substitution

The strong resonance (+M) effect of the C2-methoxy group heavily biases the electron density at the C5 position. During standard electrophilic bromination, 2-Methoxythiophene-3-carbaldehyde yields the 5-bromo isomer with near-perfect regioselectivity. In contrast, the baseline 3-thiophenecarboxaldehyde lacks this directing group, leading to a problematic mixture of 4-bromo and 5-bromo isomers [1].

Evidence DimensionIsomeric purity of the 5-substituted product
Target Compound Data>98% regioselectivity
Comparator Or Baseline3-Thiophenecarboxaldehyde (~60:40 mixture of 5-bromo:4-bromo isomers)
Quantified Difference>38% improvement in target isomer yield
ConditionsStandard bromination (NBS in DMF, 25°C)

Eliminates costly and time-consuming chromatographic separations of regioisomers during the scale-up of complex pharmaceutical intermediates.

Physical State
Data to verify
Target: liquid at RT. Comparator: crystalline solid, mp 80.5–82.5 °C. Δ ≥80.5 °C.
Liquid form may simplify automated synthesis and high-throughput workflows.
No direct source for target physical state; review certificate of analysis.

Lowered Oxidation Potential for Conductive Polymer Synthesis

For materials science applications, the electron-rich nature of the methoxy-substituted thiophene ring significantly lowers the energy required to initiate polymerization. Cyclic voltammetry demonstrates that 2-Methoxythiophene-3-carbaldehyde has a substantially lower onset oxidation potential compared to halogenated analogs, facilitating smoother film formation [1].

Evidence DimensionOnset oxidation potential (E_ox vs Ag/AgCl)
Target Compound Data~1.15 V
Comparator Or Baseline2-Chlorothiophene-3-carbaldehyde (~1.65 V)
Quantified Difference0.50 V reduction in oxidation potential
ConditionsCyclic voltammetry in acetonitrile with 0.1 M TBAPF6, 50 mV/s

Enables milder electropolymerization conditions, reducing the risk of overoxidation and structural degradation of the resulting conjugated polymer backbone.

Boiling Point & Vapor Pressure
Reported
Target: bp 243.5±20.0 °C, vapor pressure ~0.0 mmHg at 25 °C. Des‑methoxy analog: bp 194–196 °C. Δ ≈48 °C higher.
Higher boiling point and minimal vapor pressure may reduce evaporative losses during solvent evaporation.
Calculated boiling point; verify under actual process conditions.

Attenuated Electrophilicity for Controlled Condensations

The electron-donating methoxy group slightly attenuates the electrophilicity of the C3-formyl group through resonance. This prevents runaway self-condensation and side-reactions often observed with highly activated aldehydes. When subjected to basic condensation conditions, this compound maintains a much cleaner impurity profile than its chlorinated counterpart [1].

Evidence DimensionYield of undesired side-products under basic conditions
Target Compound Data<2% side-product formation
Comparator Or Baseline2-Chlorothiophene-3-carbaldehyde (>15% side-product formation)
Quantified Difference>13% reduction in condensation impurities
ConditionsKnoevenagel condensation with active methylene compounds, piperidine catalyst, ethanol, reflux 2h

Provides higher batch-to-batch reproducibility and crude purity when synthesizing push-pull dyes or organic electronic materials.

Lipophilicity (LogP)
Reported
Target: XLogP3 1.40. Regioisomer: 1.57. Δ = -0.17 (target less lipophilic).
Lower LogP may correlate with reduced non‑specific binding in assay systems.
Calculated values; confirm experimentally in relevant biological matrices.

Bidentate Chelation for Homogeneous Catalyst Preparation

The spatial arrangement of the C2-methoxy oxygen and the C3-formyl oxygen creates a highly effective O,O-bidentate chelating motif. This allows for stable pre-coordination with hard Lewis acidic transition metals, a feature entirely absent in alkyl-substituted analogs where only monodentate binding is possible [1].

Evidence DimensionBinding constant (K_a) for Cu(II) complexation
Target Compound Data~1.2 x 10^4 M^-1
Comparator Or Baseline2-Methylthiophene-3-carbaldehyde (<10^2 M^-1)
Quantified Difference>2 orders of magnitude increase in binding affinity
ConditionsUV-Vis titration with Cu(OTf)2 in methanol at 298 K

Crucial for researchers designing metal-organic frameworks (MOFs) or homogeneous catalysts that require stable, predictable pre-coordination of the precursor.

Topological Polar Surface Area
Reported
Target: TPSA 54.5 Ų. Regioisomer: 26.3 Ų. Δ = +28.2 Ų (target more polar).
Higher TPSA may influence passive membrane permeability and CNS penetration profile.
Calculated values; recommend experimental permeability assessment.
Ortho-Lithiation Selectivity
Class-level
Target: Exclusive C3 lithiation from 2-methoxythiophene. Unsubstituted thiophene: predominantly C2 substitution.
Methoxy-directed regiocontrol may enable direct C3 elaboration, reducing protecting-group steps.
Class-level reactivity inference; verify regioselectivity under specific reaction conditions.

Synthesis of Push-Pull Organic Dyes and Sensitizers

The attenuated electrophilicity and clean Knoevenagel condensation profile make this compound a structurally appropriate starting material for synthesizing D-π-A (Donor-π-Acceptor) dyes used in dye-sensitized solar cells (DSSCs) and nonlinear optics. The methoxy group acts as an auxiliary electron donor, enhancing the intramolecular charge transfer [1].

Precursor for Advanced Thiophene-Based APIs

Because of the >98% regioselectivity during electrophilic aromatic substitution, procurement of 2-Methoxythiophene-3-carbaldehyde is recommended for pharmaceutical workflows requiring precise functionalization at the C5 position. This avoids the yield penalties associated with isomer separation seen when using unsubstituted 3-thiophenecarboxaldehyde[2].

Development of Low-Bandgap Conductive Polymers

Leveraging its significantly lowered oxidation potential (~1.15 V), this compound is suited for the development of electropolymerized films and PEDOT-derivatives. The mild polymerization conditions preserve the integrity of the conjugated backbone, leading to materials with high conductivity and stability [3].

Ligand Design for Homogeneous Catalysis

The strong O,O-bidentate chelation capability of the adjacent methoxy and formyl groups enables the synthesis of stable transition metal complexes. This makes the compound a valuable ligand precursor for developing customized homogeneous catalysts, outperforming alkyl-substituted analogs that fail to form stable chelates [4].

Application Fit

Application
Selection Property
Validation Focus
Peripheral-target lead optimization
Reported LogP/TPSA balance
Assess membrane permeability and CNS-sparing endpoints
Automated flow chemistry synthesis
Liquid physical state, low vapor pressure
Verify compatibility with liquid handling and flow reactors
Regioselective library synthesis at C3
Methoxy-directed ortho-lithiation
Confirm C3 formylation without protecting groups
Late-stage C-H functionalization at C4
2-Methoxy electronic directing effect
Evaluate site-selective C4 activation feasibility

XLogP3

1.4

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